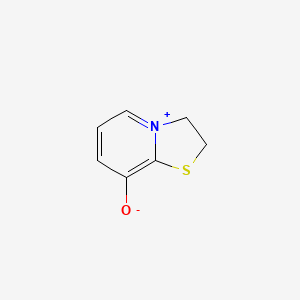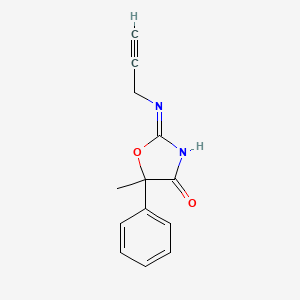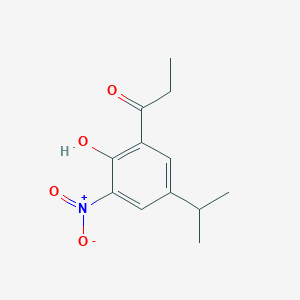![molecular formula C13H8N2O2 B13819678 Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
Benzo[c]cinnoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]cinnoline-4-carboxylic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of benzo[c]cinnoline, a tricyclic aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]cinnoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2’-diaminobiphenyl with suitable reagents to form the benzo[c]cinnoline core, followed by carboxylation to introduce the carboxylic acid group . Another method involves the diazotization of 2-aryl/alkyl ethynyl aniline followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]cinnoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzo[c]cinnoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzo[c]cinnoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can affect different biological pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Quinoline is a similar heterocyclic compound with a broad spectrum of bioactivity.
Cinnoline: Cinnoline is another related compound with similar structural features and chemical properties.
Uniqueness
Benzo[c]cinnoline-4-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N2O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
benzo[c]cinnoline-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-6-3-5-9-8-4-1-2-7-11(8)14-15-12(9)10/h1-7H,(H,16,17) |
InChI Key |
KWWWGZFKKXCYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)C(=O)O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)

![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

